(1R,2R)-2-(benzylamino)cyclohexanol physical properties
(1R,2R)-2-(benzylamino)cyclohexanol physical properties
An In-depth Technical Guide to the Physical Properties of (1R,2R)-2-(benzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(benzylamino)cyclohexanol is a chiral amino alcohol with potential applications in asymmetric synthesis and as a building block for pharmaceutical compounds. This technical guide provides a summary of its known physical properties, generalized experimental protocols for its synthesis and characterization, and a logical workflow for its analysis. Due to the limited availability of specific experimental data in the public domain for this particular compound, this guide also incorporates data from the closely related and well-characterized compound, cyclohexanol, to provide context and expected spectral features.
Physical Properties
The quantitative physical properties of (1R,2R)-2-(benzylamino)cyclohexanol are not extensively reported in publicly available literature. The following table summarizes the available data and notes the absence of specific experimental values for key properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.3 g/mol | [1] |
| CAS Number | 141553-09-5 | [1] |
| Appearance | Not specified (expected to be a solid or oil) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Specific Rotation | Data not available | - |
Experimental Protocols
Synthesis of (1R,2R)-2-(benzylamino)cyclohexanol
A common method for the synthesis of N-substituted amino alcohols is through the reductive amination of an appropriate amino alcohol with an aldehyde or ketone. The following is a generalized protocol for the synthesis of (1R,2R)-2-(benzylamino)cyclohexanol from (1R,2R)-2-aminocyclohexanol and benzaldehyde.
Materials:
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(1R,2R)-2-aminocyclohexanol
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Benzaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
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Dichloromethane (DCM) or Methanol as solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Ethyl acetate
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Hexanes
Procedure:
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Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Add benzaldehyde (1.0-1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.
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Cool the reaction mixture in an ice bath.
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Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Spectroscopic Characterization
The structure of the synthesized (1R,2R)-2-(benzylamino)cyclohexanol would be confirmed using standard spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the benzylic protons, and the aromatic protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the 3.5-4.5 ppm region. The benzylic protons (CH₂-Ph) would likely appear as two doublets (due to diastereotopicity) or a singlet around 3.8-4.5 ppm. The aromatic protons of the benzyl group would be observed in the 7.2-7.4 ppm range. The protons on the cyclohexyl ring would appear as a series of complex multiplets in the 1.0-2.5 ppm region. The hydroxyl (-OH) and amine (-NH-) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbon attached to the hydroxyl group (C-OH) is expected in the 60-80 ppm region. The benzylic carbon (CH₂-Ph) would appear around 50-60 ppm. The aromatic carbons would be found in the 127-140 ppm range. The carbons of the cyclohexyl ring would appear in the 20-50 ppm region.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of (1R,2R)-2-(benzylamino)cyclohexanol would exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3300-3500 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. A medium intensity band around 3300-3400 cm⁻¹ could be attributed to the N-H stretching vibration. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl and benzylic groups would be observed just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring would appear just above 3000 cm⁻¹. A strong C-O stretching band would be expected in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z = 205. Common fragmentation patterns for amino alcohols include cleavage alpha to the nitrogen or oxygen atoms. A significant fragment would likely be observed at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of (1R,2R)-2-(benzylamino)cyclohexanol.
Caption: A logical workflow for the synthesis, purification, and characterization of (1R,2R)-2-(benzylamino)cyclohexanol.
Biological Activity
There is currently no publicly available information on the biological activity or signaling pathways associated with (1R,2R)-2-(benzylamino)cyclohexanol. Further research would be required to investigate its potential pharmacological effects.
Conclusion
(1R,2R)-2-(benzylamino)cyclohexanol is a chiral molecule with potential for further application in chemical synthesis. This guide provides a summary of its basic molecular properties and outlines generalized experimental procedures for its preparation and analysis. The lack of comprehensive public data on its physical properties and biological activity highlights an opportunity for further research to fully characterize this compound and explore its potential uses.
